![molecular formula C14H16BrNO3 B3037697 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 549499-17-4](/img/structure/B3037697.png)
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
Overview
Description
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid (2-BCCA) is an organic acid that has been studied extensively in recent years due to its wide range of potential applications in the fields of science and technology. It is a white crystalline solid that is soluble in a variety of organic solvents. 2-BCCA has been found to be a useful reagent for the synthesis of a variety of organic compounds, and has been used in a number of scientific research applications. The aim of
Scientific Research Applications
Chemical Structure and Properties
- Cyclic Imides and Amide Carboxylic Acid Derivatives Synthesis: The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, including 4-bromoaniline, leads to the formation of cyclic imides and open-chain amide carboxylic acid derivatives. These compounds exhibit different crystalline structures and hydrogen bonding patterns, contributing to diverse chemical properties (Smith & Wermuth, 2012).
Chemical Reactions and Synthesis
- Bromination and Epoxydation Reactions: The bromination of cyclohexene carboxylic acid derivatives, similar to 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid, results in various derivatives, demonstrating the compound's reactivity and utility in creating different chemical structures (Bellucci, Marioni, & Marsili, 1972).
Pharmaceutical Research
- Analgesic Activity of Cyclohexane Carboxylates: Derivatives of cyclohexane carboxylic acids have been investigated for their analgesic properties. These studies contribute to the understanding of how structural modifications of such compounds can influence their biological activity (Kirillov et al., 2012).
Material Science and Chemistry
- Supramolecular Structures: Research on cyclohexane carboxylic acids has explored their ability to form various supramolecular structures. These findings are significant for the development of new materials and understanding molecular interactions (Shan, Bond, & Jones, 2003).
properties
IUPAC Name |
2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCHTKNUCXXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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